molecular formula C9H8F4O2 B3030938 4-(2,2,3,3-Tetrafluoropropoxy)phenol CAS No. 111915-33-4

4-(2,2,3,3-Tetrafluoropropoxy)phenol

Cat. No.: B3030938
CAS No.: 111915-33-4
M. Wt: 224.15 g/mol
InChI Key: BUCBHFXFACTGKK-UHFFFAOYSA-N
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Description

4-(2,2,3,3-Tetrafluoropropoxy)phenol is a chemical compound with the molecular formula C9H8F4O2. . This compound is characterized by the presence of a phenol group substituted with a tetrafluoropropoxy group, which imparts distinct chemical and physical properties.

Preparation Methods

The synthesis of 4-(2,2,3,3-Tetrafluoropropoxy)phenol typically involves the reaction of phenol with 2,2,3,3-tetrafluoropropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(2,2,3,3-Tetrafluoropropoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding hydroquinone using reducing agents like sodium borohydride.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like acetic acid or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(2,2,3,3-Tetrafluoropropoxy)phenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of fluorinated polymers and materials with unique properties, such as high thermal stability and chemical resistance.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities due to its phenolic structure.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals, coatings, and surfactants due to its fluorinated nature, which imparts desirable properties like low surface energy and hydrophobicity.

Comparison with Similar Compounds

4-(2,2,3,3-Tetrafluoropropoxy)phenol can be compared with other fluorinated phenols and ethers, such as:

    2,2,3,3-Tetrafluoropropyl phenyl ether: Similar in structure but lacks the hydroxyl group, affecting its reactivity and applications.

    2,2,3,3-Tetrafluoropropyl alcohol: Contains a hydroxyl group but is not attached to an aromatic ring, leading to different chemical properties and uses.

    2,3,3,3-Tetrafluoropropene: A fluorinated alkene with different reactivity and applications in polymer chemistry.

The uniqueness of this compound lies in its combination of a phenolic hydroxyl group and a tetrafluoropropoxy substituent, which imparts distinct chemical and physical properties that are valuable in various scientific and industrial applications.

Properties

IUPAC Name

4-(2,2,3,3-tetrafluoropropoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O2/c10-8(11)9(12,13)5-15-7-3-1-6(14)2-4-7/h1-4,8,14H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCBHFXFACTGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593823
Record name 4-(2,2,3,3-Tetrafluoropropoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111915-33-4
Record name 4-(2,2,3,3-Tetrafluoropropoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(2,2,3,3-tetrafluoro-propoxy)-benzyloxy-phenol (0.09 mmol, 28 mg) (Step A) was dissolved in MeOH (2 mL) and Pd(C) (40% weight, 10 mg) was added. The mixture was stirred for 90 minutes under H2 atmosphere (1 atm), and filtered through a celite pad (EtOH). The filtrate was concentrated to give the title compound. 1H-NMR (CDCl3, 200.15 MHz): δ 6.85–6.75 (m, 4H), 6.05 (dt, J=53.2, 4.8), 4.28 (dt, 2H, J=12.1, 1.6).
Name
4-(2,2,3,3-tetrafluoro-propoxy)-benzyloxy-phenol
Quantity
28 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd(C)
Quantity
10 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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